![molecular formula C26H28N4O4 B14134232 2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)
2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound featuring a benzo[lmn][3,8]phenanthroline core with pyrrolidin-1-yl ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactionsCommon reagents include pyrrolidine, ethyl halides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and organic electronics.
Mechanism of Action
The mechanism of action of 2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets. The pyrrolidine rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(4-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 2,7-Bis[3-(4-morpholinyl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Uniqueness
2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its specific substitution pattern and the presence of pyrrolidine rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
6,13-bis(2-pyrrolidin-1-ylethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C26H28N4O4/c31-23-17-5-7-19-22-20(26(34)30(25(19)33)16-14-28-11-3-4-12-28)8-6-18(21(17)22)24(32)29(23)15-13-27-9-1-2-10-27/h5-8H,1-4,9-16H2 |
InChI Key |
STVVAQJPYBQXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCN6CCCC6)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)

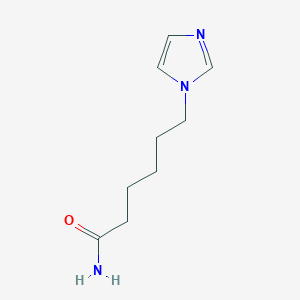
![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
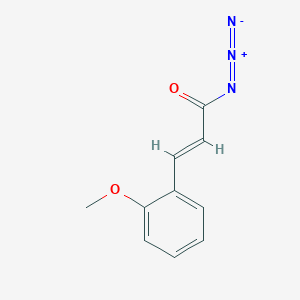
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
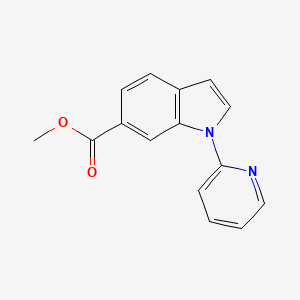
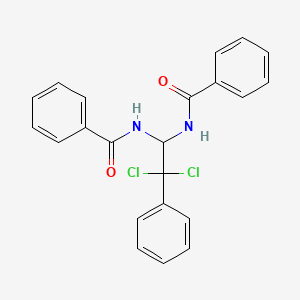
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)


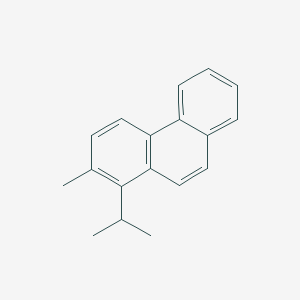
![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)

